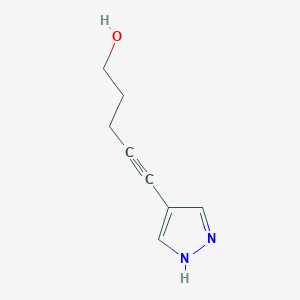
RN9893 HCl
Overview
Description
RN9893 HCl, also known as RN-9893 hydrochloride, is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) with IC50 values of 0.42 and 0.66 μM for the human and rat receptors, respectively . It is selective for TRPV4 over TRPV1, TRPV3, and TRPM8 .
Molecular Structure Analysis
The molecular formula of RN9893 HCl is C21H23F3N4O5S • HCl . The InChI code is InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H .
Physical And Chemical Properties Analysis
RN9893 HCl is a solid substance . Its molecular weight is 537.0 g/mol .
Scientific Research Applications
Neuroscience
RN 9893 hydrochloride has been identified as a significant compound in neuroscience due to its ability to selectively inhibit TRPV4 channels . This is particularly relevant in neurodegenerative diseases where TRPV4 dysregulation is implicated. Its role in modulating neuronal signaling and potentially protecting against neurotoxicity is a promising area of research.
Cardiology
In cardiology, RN 9893 hydrochloride’s TRPV4 antagonistic properties may offer therapeutic potential in treating cardiovascular diseases. TRPV4 channels are involved in cardiac function and their dysregulation can lead to pathological conditions. RN 9893 hydrochloride could be used to study these channels’ roles in cardiac health and disease .
Oncology
The application of RN 9893 hydrochloride in oncology is based on the premise that TRPV4 channels play a role in cancer cell proliferation and metastasis. By inhibiting these channels, RN 9893 hydrochloride could serve as a tool for investigating cancer pathophysiology and developing new cancer therapies .
Pharmacology
RN 9893 hydrochloride’s selectivity makes it a valuable pharmacological tool for dissecting the role of TRPV4 in various physiological and pathological processes. It can help in understanding the pharmacodynamics and pharmacokinetics of TRPV4-related pathways and responses .
Immunology
In immunology, RN 9893 hydrochloride can be used to study the role of TRPV4 in immune cell function. TRPV4 is known to participate in the immune response, and its inhibition could shed light on novel anti-inflammatory and immunomodulatory strategies .
Dermatology
While direct references to RN 9893 hydrochloride in dermatology were not found, TRPV4 antagonists, in general, have implications in skin health and disease. They could be instrumental in understanding and treating dermatological conditions where TRPV4 plays a regulatory role .
Gastroenterology
TRPV4 channels are expressed in the gastrointestinal tract, and their modulation by RN 9893 hydrochloride could provide insights into gastrointestinal functions and disorders. This compound could be pivotal in exploring treatments for conditions like inflammatory bowel disease .
Endocrinology
The endocrine system also expresses TRPV4 channels, and RN 9893 hydrochloride could be used to investigate their role in hormone secretion and action. This research could lead to new understandings of metabolic disorders and contribute to the development of targeted therapies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOUAGDTULBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336746 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RN 9893 hydrochloride | |
CAS RN |
2109450-40-8 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















